![molecular formula C8H5ClF3NO B3031336 2-Chloro-4-(trifluoromethyl)benzamide CAS No. 254880-52-9](/img/structure/B3031336.png)
2-Chloro-4-(trifluoromethyl)benzamide
Overview
Description
2-Chloro-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides . It contains a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and an amide group .
Synthesis Analysis
The synthesis of 2-Chloro-4-(trifluoromethyl)benzamide can be achieved through several methods. One method involves the reaction of 2,3-dichlorotrifluorotoluene with 2-fluoro-6-cyano trifluorotoluene through fluorination and cyano substitution . The product is then subjected to hydrogenation dechlorination and hydrolysis to yield 2-Chloro-4-(trifluoromethyl)benzamide .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)benzamide can be represented by the formula C8H6F3NO . It consists of a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and an amide group .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Synthesis and Structure : Researchers have investigated the synthesis and molecular structure of 2CTFMB using techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy .
- Pharmacophore Exploration : The TFM group in 2CTFMB serves as a pharmacophore in various drug molecules. Understanding its chemical properties aids in designing novel drugs .
- Biological Activity : Studies have explored the biological effects of 2CTFMB derivatives, potentially leading to new drug candidates .
Agrochemicals and Pesticides
- Trifluoromethylpyridines (TFMP) : 2CTFMB derivatives have been used in the synthesis of TFMPs, which find applications in agrochemicals and pest control .
Materials Science and Catalysis
- Fluorine-Containing Catalysts : The incorporation of fluorine, including the TFM group, in organic molecules has applications in catalysis .
- Electronics : Fluorine-containing compounds play a role in electronic materials .
Chemical Biology and Biochemistry
- Enzyme Inhibition : Researchers have explored the potential of 2CTFMB derivatives as enzyme inhibitors .
- Protein-Ligand Interactions : Understanding how 2CTFMB interacts with proteins can guide drug design .
Organic Synthesis
Computational Chemistry
Safety and Hazards
The safety data sheet for a similar compound, Chloro-4-(trifluoromethyl)pyrimidine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards various enzymes .
Mode of Action
It’s suggested that molecules with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, can improve drug potency towards certain enzymes, such as reverse transcriptase, by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It’s known that benzylic halides typically react via an sn2 pathway, and 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Result of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs .
properties
IUPAC Name |
2-chloro-4-(trifluoromethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMHYWFFNKDPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346181 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)benzamide | |
CAS RN |
254880-52-9 | |
Record name | 2-Chloro-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(trifluoromethyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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